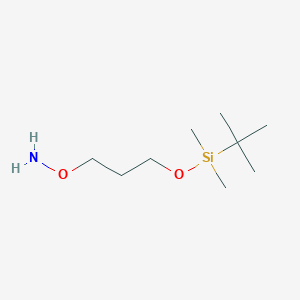
1-(3,5-Dimethylisoxazol-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylisoxazol-4-yl)propan-1-one, also known as DMI, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMI belongs to the class of isoxazolines, which are heterocyclic compounds that have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 1-(3,5-Dimethylisoxazol-4-yl)propan-1-one is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, sleep, and other physiological processes. 1-(3,5-Dimethylisoxazol-4-yl)propan-1-one has been found to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects:
1-(3,5-Dimethylisoxazol-4-yl)propan-1-one has been found to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety and promote relaxation, as well as improve cognitive function and memory. 1-(3,5-Dimethylisoxazol-4-yl)propan-1-one has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,5-Dimethylisoxazol-4-yl)propan-1-one in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, 1-(3,5-Dimethylisoxazol-4-yl)propan-1-one can be difficult to synthesize in large quantities, which may limit its availability for research. In addition, more studies are needed to fully understand the mechanism of action and potential side effects of 1-(3,5-Dimethylisoxazol-4-yl)propan-1-one.
Orientations Futures
Future research on 1-(3,5-Dimethylisoxazol-4-yl)propan-1-one could focus on its potential applications in the treatment of neurological and inflammatory diseases. In addition, more studies are needed to fully understand the mechanism of action of 1-(3,5-Dimethylisoxazol-4-yl)propan-1-one and its potential side effects. Further research could also explore the synthesis of 1-(3,5-Dimethylisoxazol-4-yl)propan-1-one derivatives with improved biological activity and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 1-(3,5-Dimethylisoxazol-4-yl)propan-1-one can be achieved through several methods, including the reaction of 3,5-dimethylisoxazole with propionyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3,5-dimethylisoxazole with acetyl chloride in the presence of a base such as sodium hydroxide. The yield of 1-(3,5-Dimethylisoxazol-4-yl)propan-1-one using these methods can range from 50% to 80%.
Applications De Recherche Scientifique
1-(3,5-Dimethylisoxazol-4-yl)propan-1-one has been found to exhibit a variety of biological activities, including anticonvulsant, anxiolytic, and sedative effects. It has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. In addition, 1-(3,5-Dimethylisoxazol-4-yl)propan-1-one has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-4-7(10)8-5(2)9-11-6(8)3/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPDJIYWNRTQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(ON=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylisoxazol-4-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

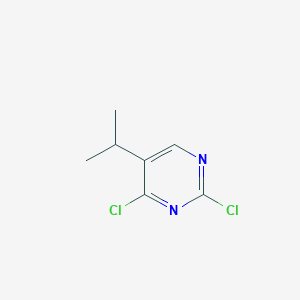


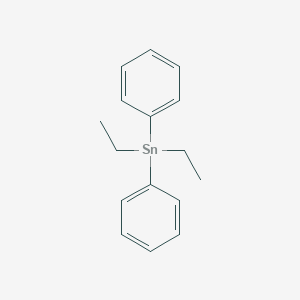

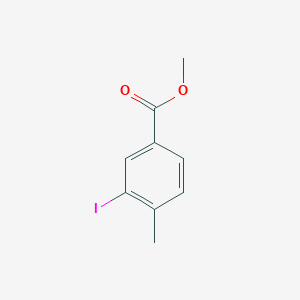
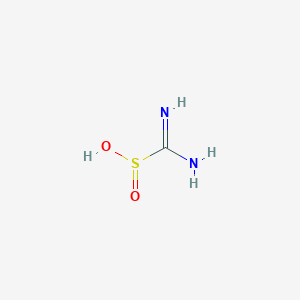
![5-[2-(Trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B52505.png)

